(4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound with a complex structure. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 4-(naphthalen-1-ylmethoxy)benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then cyclized with an appropriate amine and a dehydrating agent to yield the desired oxazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole oxides.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce more saturated oxazole derivatives.
Scientific Research Applications
(4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one stands out due to its unique structural features and diverse range of applications. Its oxazole ring and aromatic substituents contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-19-9-13-22(14-10-19)27-29-26(28(30)32-27)17-20-11-15-24(16-12-20)31-18-23-7-4-6-21-5-2-3-8-25(21)23/h2-17H,18H2,1H3/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPZKQAXIWMUNB-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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